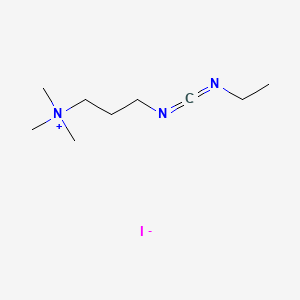

1-Ethyl-3-(3-(Dimethylamino)propyl)carbodiimid-Methiodid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide involves the reaction of relevant precursors under controlled conditions to produce the carbodiimide as a key intermediate for further reactions. A specific method details the convenient synthesis of this compound with applications in chemical modifications of proteins and peptides, indicating its role in selective modification of residues including carboxylic acid side chains partially buried on surfaces or active sites of enzymes (Timkovich, 1977).

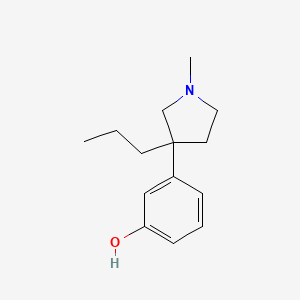

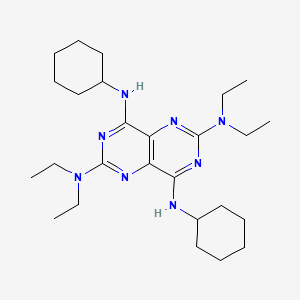

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is critical for its functionality in bioconjugation reactions. Its structure facilitates the activation of carboxyl groups, allowing for the formation of stable amide bonds with amino groups. The achiral nature of both the carbodiimide and its urea derivative, highlighted in circular dichroism studies, emphasizes its structural significance in bioconjugation processes (Kubilius et al., 2018).

Chemical Reactions and Properties

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide participates in various chemical reactions, primarily facilitating the formation of peptide bonds. It acts by activating carboxyl groups for nucleophilic attack by amines, forming stable amide bonds crucial in bioconjugation and peptide synthesis. Its ability to cross-link antibodies on amine-functionalized platforms for immunodiagnostic applications demonstrates its versatility in chemical reactions (Vashist, 2012).

Physical Properties Analysis

The physical properties of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, such as its water solubility, contribute significantly to its wide usage in bioconjugation reactions. Its solubility enables its application in aqueous solutions, facilitating the study of evolving secondary structural changes in biomolecules through techniques like circular dichroism (Kubilius et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide, including its reactivity with carboxyl and amino groups, underscore its utility in bioconjugation. Its role in the cross-linking of biomolecules, facilitating the synthesis of complex structures, and its compatibility with various buffers and conditions in biological systems illustrate its versatile chemical properties (Cammarata et al., 2015).

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

EDC wird häufig in der Peptidsynthese verwendet . Es wirkt als Carboxyl-aktivierendes Mittel für die Kupplung von primären Aminen, um Amidbindungen zu bilden . Dies macht es zu einem wichtigen Bestandteil bei der Bildung von Peptiden, die Ketten von Aminosäuren sind, die durch Amidbindungen verknüpft sind.

Proteinkreuzvernetzung mit Nukleinsäuren

Eine weitere wichtige Anwendung von EDC ist die Proteinkreuzvernetzung mit Nukleinsäuren . Dies ist besonders nützlich bei der Untersuchung von Protein-DNA- und Protein-RNA-Wechselwirkungen, die für das Verständnis zellulärer Prozesse von grundlegender Bedeutung sind.

Herstellung von Immunokonjugaten

EDC wird auch bei der Herstellung von Immunokonjugaten verwendet . Immunokonjugate sind Antikörper, die an eine Nutzlast (wie ein Medikament oder ein Toxin) gekoppelt sind, die Krebszellen spezifisch anvisieren und abtöten kann. EDC ist daher wertvoll in der Krebsforschung und -behandlung.

Aktivierung von Phosphatgruppen

EDC kann verwendet werden, um Phosphatgruppen zu aktivieren, um Phosphomonoester und Phosphodiester zu bilden . Dies ist wichtig bei verschiedenen biochemischen Reaktionen und Prozessen.

Immobilisierung großer Biomoleküle

EDC wird häufig in Kombination mit N-Hydroxysuccinimid (NHS) zur Immobilisierung großer Biomoleküle verwendet . Dies ist besonders nützlich im Bereich der Biotechnik und der Entwicklung von Biosensoren.

Bewertung des Strukturzustands von Uracil-Nucleobasen in RNA

Neuere Arbeiten haben EDC verwendet, um den Strukturzustand von Uracil-Nucleobasen in RNA zu beurteilen . Dies trägt zu unserem Verständnis der RNA-Struktur und -Funktion bei.

Wirkmechanismus

The mechanism of action of EDC involves the activation of carboxyl groups to form amide bonds. The carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate collapses, discharging the urea byproduct and forming the desired amide .

Safety and Hazards

EDC is classified as Acute Tox. 4 for oral, dermal, and inhalation routes. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause skin and eye irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .

Zukünftige Richtungen

EDC has been used in diverse applications such as forming amide bonds in peptide synthesis, attaching haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and creating amine-reactive NHS-esters of biomolecules . It is often used in combination with N-hydroxysuccinimide (NHS) for the immobilization of large biomolecules . Future research may continue to explore these and other potential applications of EDC.

Eigenschaften

InChI |

InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSKWMRPXWHSPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945227 | |

| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22572-40-3 | |

| Record name | 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22572-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-[(ethylimidocarbonyl)amino]propyl]trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE METHIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U5123RNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide facilitate antibiotic immobilization onto xylofucoglucuronan?

A1: 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide (EDC) acts as a zero-length crosslinking agent. In the context of this research [], EDC activates the carboxyl groups present in the xylofucoglucuronan (a type of sulfated fucan) under slightly acidic conditions. This activation involves the formation of an unstable O-acylisourea intermediate. This intermediate can then react with the amine groups present in the antibiotics (gentamicin or amikacin used in the study) to form stable amide bonds. This process effectively immobilizes the antibiotics onto the sulfated fucan backbone.

Q2: What evidence supports the successful activation of xylofucoglucuronan and subsequent antibiotic immobilization?

A2: The researchers used infrared spectroscopy to confirm the activation of xylofucoglucuronan by EDC []. The appearance of new bands corresponding to carbonyl (C=O) and amide (C-NH2) groups in the infrared spectrum of the activated polysaccharide confirms the formation of the desired chemical bonds. Further evidence for successful immobilization was provided by the observation of inhibition halos in microbial growth assays. The activated xylofucoglucuronan bound to antibiotics effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, while the non-activated polysaccharide and dialyzed antibiotics did not. This indicates that the antibiotics were successfully coupled to the xylofucoglucuronan and retained their antimicrobial activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)

![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)